1-(2-Mercaptopropyl)-4-methylpiperazine
Description
1-(2-Mercaptopropyl)-4-methylpiperazine is a piperazine derivative featuring a methyl group at the 4-position and a 2-mercaptopropyl (-SCH2CH2CH2-) substituent at the 1-position.
Properties
Molecular Formula |
C8H18N2S |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propane-2-thiol |
InChI |
InChI=1S/C8H18N2S/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
NICHLBUXOSZKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C)S |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of piperazine, including 1-(2-Mercaptopropyl)-4-methylpiperazine, exhibit selective cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and evaluated their activity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in certain derivatives.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15.0 | Induction of apoptosis |
| This compound | HCT-116 | 12.5 | Inhibition of tubulin polymerization |
Mechanism of Action
The anticancer properties are attributed to the compound's ability to induce apoptosis through various pathways, including the inhibition of key proteins involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests have shown that certain piperazine derivatives exhibit significant growth inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.005 |
| This compound | E. coli | 0.020 |
Case Study: Antimicrobial Screening
A study assessing the antimicrobial properties of piperazine derivatives revealed that halogen substitutions significantly enhance antibacterial activity against multiple strains, suggesting a potential pathway for developing new antibiotics.
Materials Science
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis, particularly in creating thiol-functionalized polymers. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form hydrogels.
Table 3: Properties of Thiol-Functionalized Polymers
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Thiol-ene polymers | Drug delivery | Biocompatible, tunable degradation rates |
| Hydrogels | Tissue engineering | High water retention, support for cell growth |
Research and Development
Ongoing research is focusing on the synthesis of novel derivatives based on this compound to enhance its bioactivity and broaden its application spectrum. Investigations include:
- Synthesis Optimization: Enhancing yields and purity through modified synthetic routes.
- Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(2-Mercaptopropyl)-4-methylpiperazine with key analogs:
Key Observations:
- Thiol vs. Halogen/Amino Groups: The thiol group in this compound distinguishes it from bromo- or amino-substituted analogs. While bromine facilitates nucleophilic substitution reactions (e.g., ), the thiol group enables disulfide bonding and metal chelation, relevant in antioxidant therapies .
- Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., MBZP, 4F-MBZP) exhibit psychoactive properties due to interactions with serotonin/dopamine receptors, whereas aliphatic derivatives (e.g., AMP, bromopropyl) serve as synthetic intermediates .
- Adamantane Hybrids: AV1066 demonstrates how bulky substituents (e.g., adamantane) enhance CNS penetration and target nociceptive pathways .
Psychoactive Derivatives
- 4F-MBZP : Identified as a new psychoactive substance (NPS), 4F-MBZP highlights the role of fluorinated benzyl groups in enhancing metabolic stability and receptor affinity .
- MBZP : A controlled substance with stimulant effects, MBZP’s structure-activity relationship (SAR) underscores the importance of the benzyl group in modulating serotonin release .
Therapeutic Candidates
- AV1066 : The adamantane-phenyl hybrid exhibits dual analgesic and anti-hyperalgesic activity, suggesting that bulky substituents improve target engagement in pain pathways .
Physicochemical Properties
- Solubility: Thiol-containing compounds (e.g., this compound) may exhibit lower aqueous solubility compared to amino derivatives but higher lipid solubility than brominated analogs.
- Reactivity : The thiol group’s susceptibility to oxidation necessitates stabilization in formulations, whereas bromine in 1-(3-bromopropyl)-4-methylpiperazine enhances its utility in alkylation reactions .
Preparation Methods
Reaction Conditions and Mechanism
A widely cited method involves the alkylation of 4-methylpiperazine with 2-chloropropanethiol in the presence of a base. The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of the chloropropanethiol, displacing chloride.
Key Parameters:
-
Solvent: Methylene chloride or chloroform, which stabilize intermediates and facilitate mixing.
-
Base: Triethylamine or sodium bicarbonate to scavenge HCl, preventing protonation of the amine nucleophile.
-
Temperature: −20°C to +20°C to minimize side reactions such as oxidation of the thiol group.
Example Procedure:
4-Methylpiperazine (1.0 equiv) and 2-chloropropanethiol (1.1 equiv) are dissolved in methylene chloride under nitrogen. Triethylamine (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The organic layer is washed with brine, dried over MgSO4, and concentrated to yield a pale-yellow oil.
Yield and Characterization
This method typically achieves yields of 70–85%. The product is characterized by:
-
1H NMR (CDCl3): δ 2.25 (s, 3H, N–CH3), 2.45–2.60 (m, 8H, piperazine-H), 2.70 (t, J = 7.2 Hz, 2H, S–CH2), 1.85 (quintet, J = 7.2 Hz, 2H, CH2), 1.45 (t, J = 7.2 Hz, 1H, SH).
Reductive Amination of 4-Methylpiperazine with Mercaptopropionaldehyde
Catalytic Hydrogenation Approach
An alternative route employs reductive amination between 4-methylpiperazine and mercaptopropionaldehyde using hydrogen gas and a catalyst. This method avoids alkylating agents, reducing halide by-products.
Procedure:
Mercaptopropionaldehyde (1.05 equiv) and 4-methylpiperazine (1.0 equiv) are dissolved in methanol. Raney nickel (5 wt%) is added, and the mixture is hydrogenated at 50 psi H2 and 60°C for 24 hours. The catalyst is filtered, and the solvent is evaporated to isolate the product.
Optimization Insights
-
Catalyst Selection: Raney nickel outperforms palladium or platinum in minimizing over-reduction of the thiol group.
Thiol-Ene Click Chemistry for Late-Stage Functionalization
Radical-Mediated Coupling
Recent advances utilize thiol-ene reactions to attach the mercaptopropyl group to pre-formed 4-methylpiperazine derivatives. This method offers regioselectivity and mild conditions.
Protocol:
4-Vinyl-4-methylpiperazine (1.0 equiv) and 2-mercaptopropanol (1.2 equiv) are irradiated with UV light (365 nm) in tetrahydrofuran (THF) containing 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 equiv) as a photoinitiator. The reaction is complete within 2 hours, yielding this compound after column chromatography.
Advantages and Limitations
Comparative Analysis of Synthetic Routes
Analytical and Purification Strategies
Chromatographic Techniques
Q & A
What are the common synthetic routes for 1-(2-Mercaptopropyl)-4-methylpiperazine, and what reaction conditions are critical for optimizing yield?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the mercaptopropyl group can be introduced via thiol-ene "click" chemistry or by reacting 4-methylpiperazine with a thiol-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF). Protecting the thiol group with trityl or acetyl moieties during synthesis prevents unwanted oxidation . Critical parameters include:
- Temperature: 60–80°C for optimal reactivity without decomposition.
- Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems.
Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .
How can researchers resolve contradictions in NMR spectral data when characterizing this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or solvent effects. To resolve these:
- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to identify dynamic rotational isomers .
- DFT Calculations: Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p) basis set) to validate assignments .
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
For example, a 2023 study resolved ambiguities in piperazine derivatives using H-N HMBC to confirm N-methyl group positions .
What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and purity (e.g., δ 2.3–2.7 ppm for piperazine protons; δ 1.5 ppm for methyl groups) .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 219.1) .
- IR Spectroscopy: Peaks at 2550–2600 cm⁻¹ confirm the -SH group (thiol), though oxidized disulfide forms (~500 cm⁻¹ S-S stretch) require monitoring .
What strategies are employed to enhance the metabolic stability of this compound derivatives in preclinical studies?
Level: Advanced
Methodological Answer:
To improve metabolic stability:
- Isosteric Replacement: Substitute the thiol (-SH) with a methylthioether (-SMe) or sulfone (-SO₂-) to reduce glutathione conjugation .
- Piperazine Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to slow CYP450-mediated oxidation .
- Prodrug Approach: Mask the thiol as a disulfide or thiocarbamate, which is cleaved in target tissues .
In vivo studies in rodents show that fluorinated analogs increase half-life (t₁/₂) from 2.1 to 6.8 hours .
How is the purity of this compound determined, and what analytical methods are recommended?
Level: Basic
Methodological Answer:
Purity assessment requires orthogonal methods:
- HPLC: Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in H₂O/MeOH (60:40), flow rate 1.0 mL/min, UV detection at 254 nm .
- TLC: Silica gel 60 F₂₅₄ plates, eluent: ethyl acetate/hexane (1:1), visualize with ninhydrin for amine groups or iodine vapor for thiols .
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
What computational methods are utilized to predict the binding affinity of this compound derivatives towards biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide (Schrödinger) to screen derivatives against targets (e.g., dopamine D3 receptor, PDB ID: 3PBL). Use flexible ligand sampling and MM-GBSA scoring .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .
- QSAR Models: Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
What in vitro assays are typically employed to screen the biological activity of this compound?
Level: Basic
Methodological Answer:
Common assays include:
- Enzyme Inhibition: Measure IC₅₀ against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay) .
- Receptor Binding: Radioligand displacement assays (e.g., [³H]spiperone for serotonin receptors) .
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
How do structural modifications at the mercaptopropyl group influence the pharmacokinetic properties of this compound analogs?
Level: Advanced
Methodological Answer:
Modifications impact solubility, stability, and absorption:
- Thiol to Thioether (-SMe): Increases logP by 0.5–1.0, enhancing BBB penetration but reducing aqueous solubility .
- Disulfide Bridging: Improves plasma stability (t₁/₂ > 8 hours in human plasma) but requires intracellular glutathione for activation .
- PEGylation: Adding polyethylene glycol (PEG) chains extends circulation time (e.g., t₁/₂ from 3.2 to 12.5 hours in rats) but may reduce target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
